Cas no 109060-64-2 (5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine)
5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(m-Tolyl)-1,3,4-oxadiazol-2-amine
- 1,3,4-oxadiazol-2-amine, 5-(3-methylphenyl)-
- 5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine
- 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine(SALTDATA: FREE)
- AKOS000148676
- STK727258
- DTXSID10397877
- CHEMBL2426235
- EN300-239735
- F2182-0005
- ALBB-023643
- DB-196002
- BDBM50440122
- 109060-64-2
- AS-43476
- SCHEMBL17226733
- 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine
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- MDL: MFCD00469195
- Inchi: 1S/C9H9N3O/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12)
- InChI Key: IYHZYSITDCSNBQ-UHFFFAOYSA-N
- SMILES: O1C(N)=NN=C1C1=CC=CC(C)=C1
Computed Properties
- Exact Mass: 175.07467
- Monoisotopic Mass: 175.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64.9A^2
- XLogP3: 1.4
Experimental Properties
- Color/Form: NA
- Density: 1.2±0.1 g/cm3
- Boiling Point: 353.2±35.0 °C at 760 mmHg
- Flash Point: 182.8±28.4 °C
- Refractive Index: 1.594
- PSA: 64.94
- LogP: 1.55730
5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR946700-250mg |
5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine |
109060-64-2 | 95% | 250mg |
£125.00 | 2023-09-01 | |
| Apollo Scientific | OR946700-1g |
5-(3-Methylphenyl)-1,3,4-oxadiazol-2-amine |
109060-64-2 | 95% | 1g |
£240.00 | 2023-09-01 | |
| Chemenu | CM274082-1g |
5-(m-Tolyl)-1,3,4-oxadiazol-2-amine |
109060-64-2 | 95% | 1g |
$135 | 2023-03-07 | |
| Chemenu | CM274082-250mg |
5-(m-Tolyl)-1,3,4-oxadiazol-2-amine |
109060-64-2 | 95% | 250mg |
$68 | 2023-03-07 | |
| Chemenu | CM274082-5g |
5-(m-Tolyl)-1,3,4-oxadiazol-2-amine |
109060-64-2 | 95% | 5g |
$331 | 2023-11-25 | |
| Chemenu | CM274082-5g |
5-(m-Tolyl)-1,3,4-oxadiazol-2-amine |
109060-64-2 | 95% | 5g |
$663 | 2021-06-16 | |
| Alichem | A019139092-1g |
5-(M-Tolyl)-1,3,4-oxadiazol-2-amine |
109060-64-2 | 95% | 1g |
$152.51 | 2023-09-04 | |
| Alichem | A019139092-5g |
5-(M-Tolyl)-1,3,4-oxadiazol-2-amine |
109060-64-2 | 95% | 5g |
$449.46 | 2023-09-04 | |
| TRC | T733930-25mg |
5-(m-Tolyl)-1,3,4-oxadiazol-2-amine |
109060-64-2 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T733930-50mg |
5-(m-Tolyl)-1,3,4-oxadiazol-2-amine |
109060-64-2 | 50mg |
$ 65.00 | 2022-06-02 |
5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine Suppliers
5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine Related Literature
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 5-(3-methylphenyl)-1,3,4-oxadiazol-2-amine
5-(3-Methylphenyl)-1,3,4-Oxadiazol-2-Amine: A Comprehensive Overview
5-(3-Methylphenyl)-1,3,4-Oxadiazol-2-Amine, also known by its CAS number 109060-64-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two adjacent oxygen and nitrogen atoms. The presence of the oxadiazole ring imparts unique electronic properties to the molecule, making it a valuable component in various chemical and biological applications.
The structure of 5-(3-Methylphenyl)-1,3,4-Oxadiazol-2-Amine consists of a central oxadiazole ring substituted with a methyl group at the 3-position of the phenyl ring. This substitution pattern not only enhances the stability of the molecule but also influences its reactivity and bioavailability. Recent studies have highlighted the potential of this compound as a precursor in the synthesis of advanced materials and pharmaceutical agents.
In terms of synthesis, 5-(3-Methylphenyl)-1,3,4-Oxadiazol-2-Amine can be prepared through various routes, including condensation reactions involving amides and carbonyl compounds. The choice of synthetic method depends on the desired purity and scale of production. Researchers have explored green chemistry approaches to optimize the synthesis process, reducing environmental impact while maintaining high yields.
The pharmacological properties of this compound have been extensively studied in recent years. Preclinical studies suggest that it exhibits promising activity against certain enzymes and receptors, making it a potential candidate for drug development. Its ability to modulate cellular pathways has been explored in models of neurodegenerative diseases and inflammatory conditions.
Moreover, 5-(3-Methylphenyl)-1,3,4-Oxadiazol-2-Amine has shown potential as an intermediate in the synthesis of more complex molecules with enhanced therapeutic profiles. Its role as a building block in medicinal chemistry underscores its importance in drug discovery pipelines.
In conclusion, 5-(3-Methylphenyl)-1,3,4-Oxadiazol-2-Amine, with its CAS number 109060-64-2, represents a versatile compound with applications spanning from organic synthesis to pharmacology. As research continues to uncover its full potential, this compound is poised to play a crucial role in advancing both chemical science and therapeutic development.
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